Cas no 397266-64-7 (ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate)

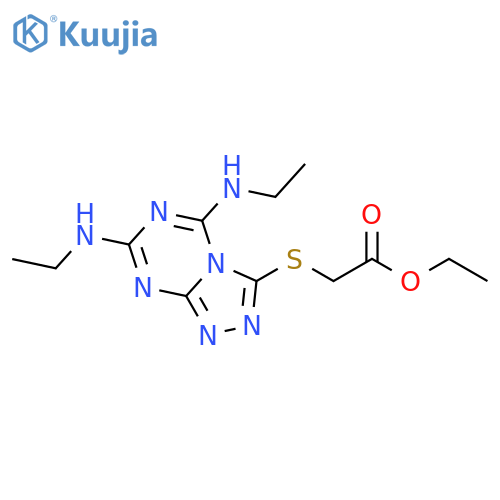

397266-64-7 structure

商品名:ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate

CAS番号:397266-64-7

MF:C12H19N7O2S

メガワット:325.389959573746

MDL:MFCD03414967

CID:5454082

PubChem ID:4531632

ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate

- Acetic acid, 2-[[5,7-bis(ethylamino)-1,2,4-triazolo[4,3-a][1,3,5]triazin-3-yl]thio]-, ethyl ester

- ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate

-

- MDL: MFCD03414967

- インチ: 1S/C12H19N7O2S/c1-4-13-9-15-10(14-5-2)19-11(16-9)17-18-12(19)22-7-8(20)21-6-3/h4-7H2,1-3H3,(H2,13,14,15,16,17)

- InChIKey: WQCNOQDPEDOWFC-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)CSC1N2C(NCC)=NC(NCC)=NC2=NN=1

ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0784-0278-15mg |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0784-0278-10mg |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0784-0278-3mg |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0784-0278-20μmol |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0784-0278-5μmol |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0784-0278-30mg |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Enamine | EN300-24993172-0.5g |

397266-64-7 | 95% | 0.5g |

$451.0 | 2024-06-19 | ||

| Enamine | EN300-24993172-0.25g |

397266-64-7 | 95% | 0.25g |

$432.0 | 2024-06-19 | ||

| Enamine | EN300-24993172-2.5g |

397266-64-7 | 95% | 2.5g |

$923.0 | 2024-06-19 | ||

| Life Chemicals | F0784-0278-20mg |

ethyl 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetate |

397266-64-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 |

ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

397266-64-7 (ethyl 2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}acetate) 関連製品

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量